![molecular formula C21H22FN3O4S B2398903 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 887463-56-1](/img/structure/B2398903.png)
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as FPS-ZM1, is a selective antagonist of the μ-opioid receptor. This compound has been widely studied for its potential as a therapeutic agent for the treatment of pain, addiction, and other neurological disorders.
Scientific Research Applications
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including this compound, have been explored as potential drug candidates and drug delivery devices. Neutron capture therapy (NCT) is a promising approach for cancer treatment, and boron carriers play a crucial role in enhancing the efficacy of this therapy. However, the marginal stability of these compounds in water necessitates careful consideration when designing boron-based drugs .
- Tropomyosin Receptor Kinases (TrkA/B/C) Dysregulation : Dysregulation of TrkA/B/C expression and signaling is associated with neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease. Investigating the effects of this compound on Trk receptors could provide insights into potential therapeutic interventions .
- Protodeboronation Reactions : Researchers have explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This compound’s reactivity in such reactions could contribute to the development of novel synthetic methodologies and functionalization strategies .
Drug Design and Development
Neurodegenerative Diseases Research
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c22-16-4-3-5-18(12-16)25-14-17(13-20(25)26)23-21(27)15-6-8-19(9-7-15)30(28,29)24-10-1-2-11-24/h3-9,12,17H,1-2,10-11,13-14H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAYAKLIKZIRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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